molecular formula C10H8BrClO B15336069 3-(2-Bromo-5-chlorophenyl)cyclobutanone

3-(2-Bromo-5-chlorophenyl)cyclobutanone

Katalognummer: B15336069
Molekulargewicht: 259.52 g/mol
InChI-Schlüssel: HWIMOIIFLDJWLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Bromo-5-chlorophenyl)cyclobutanone is an organic compound that features a cyclobutanone ring substituted with a 2-bromo-5-chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-chlorophenyl)cyclobutanone typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-5-chlorobenzyl chloride with cyclobutanone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Bromo-5-chlorophenyl)cyclobutanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The cyclobutanone ring can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted cyclobutanone derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

3-(2-Bromo-5-chlorophenyl)cyclobutanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2-Bromo-5-chlorophenyl)cyclobutanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-Bromo-5-chlorophenyl)propanoic acid
  • 3-(2-Bromo-5-chlorophenyl)ethanol
  • 3-(2-Bromo-5-chlorophenyl)acetone

Uniqueness

3-(2-Bromo-5-chlorophenyl)cyclobutanone is unique due to its cyclobutanone ring, which imparts distinct chemical and physical properties compared to other similar compounds.

Eigenschaften

Molekularformel

C10H8BrClO

Molekulargewicht

259.52 g/mol

IUPAC-Name

3-(2-bromo-5-chlorophenyl)cyclobutan-1-one

InChI

InChI=1S/C10H8BrClO/c11-10-2-1-7(12)5-9(10)6-3-8(13)4-6/h1-2,5-6H,3-4H2

InChI-Schlüssel

HWIMOIIFLDJWLA-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC1=O)C2=C(C=CC(=C2)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.